molecular formula C17H21BrN4O4S B2653462 5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide CAS No. 1021220-95-0

5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Cat. No.: B2653462
CAS No.: 1021220-95-0
M. Wt: 457.34
InChI Key: MIUXPAYDSSFVQZ-UHFFFAOYSA-N
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Description

5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring, a bromine atom, and a sulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the furan ring is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the sulfonyl group: This step involves the reaction of the brominated furan with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Coupling with pyridin-2-ylpiperazine: The final step involves the coupling of the intermediate with pyridin-2-ylpiperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrogenated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide stands out due to its unique combination of a furan ring, bromine atom, and sulfonyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O4S/c18-15-6-5-14(26-15)17(23)20-8-3-13-27(24,25)22-11-9-21(10-12-22)16-4-1-2-7-19-16/h1-2,4-7H,3,8-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUXPAYDSSFVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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